5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by disulfonic acid imidazolium chloroaluminate, which acts as a dual and heterogeneous catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.
Mechanism of Action
The mechanism of action of 5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-(5-(4-fluorophenyl)-2-furyl)acrylate
- 4-((E)-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C29H25FN4O3S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H25FN4O3S/c1-18-26(28(36)34-23-13-6-7-14-24(23)37-2)27(19-9-4-3-5-10-19)22(16-31)29(32-18)38-17-25(35)33-21-12-8-11-20(30)15-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
VIZXJQWZTADNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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